Kotalanol

Description

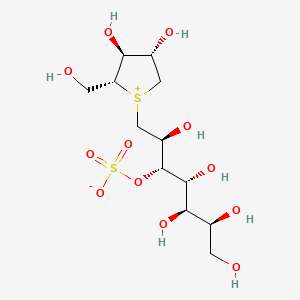

Structure

3D Structure

Properties

IUPAC Name |

[(2S,3S,4R,5R,6S)-1-[(2R,3S,4S)-3,4-dihydroxy-2-(hydroxymethyl)thiolan-1-ium-1-yl]-2,4,5,6,7-pentahydroxyheptan-3-yl] sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O12S2/c13-1-5(15)10(19)11(20)12(24-26(21,22)23)7(17)4-25-3-6(16)9(18)8(25)2-14/h5-20H,1-4H2/t5-,6+,7+,8+,9-,10+,11+,12+,25?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMKXVFDVAGCPBS-GTEYUELZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C([S+]1CC(C(C(C(C(CO)O)O)O)OS(=O)(=O)[O-])O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([S+]1C[C@H]([C@H]([C@@H]([C@@H]([C@H](CO)O)O)O)OS(=O)(=O)[O-])O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O12S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10655282 | |

| Record name | (2S,3S,4R,5R,6S)-1-[(2R,3S,4S)-3,4-Dihydroxy-2-(hydroxymethyl)thiolan-1-ium-1-yl]-2,4,5,6,7-pentahydroxyheptan-3-yl sulfate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214491-07-3 | |

| Record name | (2S,3S,4R,5R,6S)-1-[(2R,3S,4S)-3,4-Dihydroxy-2-(hydroxymethyl)thiolan-1-ium-1-yl]-2,4,5,6,7-pentahydroxyheptan-3-yl sulfate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Origin of Kotalanol: A Technical Guide for Researchers

An In-depth Exploration of a Potent Alpha-Glucosidase Inhibitor from Traditional Medicine

Abstract

Kotalanol, a potent natural alpha-glucosidase inhibitor, has garnered significant interest within the scientific community for its potential therapeutic applications in managing type 2 diabetes. This technical guide provides a comprehensive overview of the origin, discovery, and chemical characterization of Kotalanol. It details the bioassay-guided isolation from its natural source, the medicinal plant Salacia reticulata, and presents its mechanism of action as an inhibitor of alpha-glucosidase. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, experimental protocols, and visual representations of key processes to facilitate further investigation and development of Kotalanol-based therapeutics.

Introduction

For centuries, the roots and stems of Salacia reticulata, a woody climbing plant native to the forests of India and Sri Lanka, have been utilized in traditional Ayurvedic medicine to treat diabetes.[1][2][3] This traditional knowledge prompted scientific investigation into the plant's chemical constituents and their pharmacological activities. Bioassay-guided separation of extracts from Salacia reticulata led to the isolation of Kotalanol, a novel and potent inhibitor of alpha-glucosidase.[4][5]

Kotalanol possesses a unique chemical structure, identified as a thiosugar sulfonium (B1226848) sulfate (B86663) inner salt.[4][6][7] This distinct molecular architecture is responsible for its significant inhibitory activity against enzymes that break down complex carbohydrates into absorbable monosaccharides. By impeding this process, Kotalanol effectively reduces postprandial hyperglycemia, a key factor in the management of type 2 diabetes.

Discovery and Natural Source

Kotalanol is a naturally occurring compound found in the roots and stems of Salacia reticulata Wight (family: Celastraceae).[1][4] The discovery of Kotalanol was the result of a systematic, bioassay-guided fractionation of extracts from this plant.[4][5] Researchers observed that methanolic and aqueous extracts of Salacia reticulata exhibited significant inhibitory effects on alpha-glucosidase activity. This observation guided the subsequent purification steps to isolate the active principle, which was identified and named Kotalanol. Further studies have also identified Kotalanol in other related Salacia species, such as Salacia oblonga and Salacia chinensis.[8]

Chemical Properties

The chemical structure of Kotalanol was elucidated through a combination of chemical and physicochemical methods. It is characterized as an inner salt of a thiosugar sulfonium sulfate.[4][6][7]

| Property | Value |

| Molecular Formula | C₁₂H₂₄O₁₂S₂ |

| Molecular Weight | 424.4 g/mol [5] |

| IUPAC Name | [(2S,3S,4R,5R,6S)-1-[(2R,3S,4S)-3,4-dihydroxy-2-(hydroxymethyl)thiolan-1-ium-1-yl]-2,4,5,6,7-pentahydroxyheptan-3-yl] sulfate |

| CAS Number | 214491-07-3 |

Experimental Protocols

Bioassay-Guided Isolation of Kotalanol from Salacia reticulata

The isolation of Kotalanol is a multi-step process guided by the continuous monitoring of alpha-glucosidase inhibitory activity in the resulting fractions.

a) Extraction: The dried and powdered roots and stems of Salacia reticulata are subjected to extraction with methanol (B129727) or a mixture of methanol and water.[2] This initial extraction captures a broad range of polar and semi-polar compounds, including Kotalanol.

b) Fractionation: The crude extract is then subjected to a series of chromatographic separations. While specific details can vary, a general workflow involves:

-

Solvent Partitioning: The crude extract is partitioned between different immiscible solvents (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity. The alpha-glucosidase inhibitory activity is typically concentrated in the more polar aqueous or methanolic fractions.

-

Column Chromatography: The active fraction is further purified using column chromatography. Common stationary phases include silica (B1680970) gel and reversed-phase C18 material. A gradient of solvents with increasing polarity is used to elute the compounds. Each collected fraction is tested for its inhibitory activity to guide the selection of fractions for further purification.

-

High-Performance Liquid Chromatography (HPLC): The final purification of Kotalanol is often achieved using preparative HPLC, which offers high resolution and allows for the isolation of the pure compound.

Alpha-Glucosidase Inhibition Assay

The inhibitory activity of Kotalanol is quantified using an in vitro enzyme assay.

a) Materials:

-

Alpha-glucosidase from Saccharomyces cerevisiae or rat intestinal acetone (B3395972) powder.

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.

-

Phosphate (B84403) buffer (pH 6.8).

-

Test compound (Kotalanol) and a positive control (e.g., Acarbose).

-

Sodium carbonate solution to stop the reaction.

-

96-well microplate and a microplate reader.

b) Procedure:

-

A solution of alpha-glucosidase is pre-incubated with varying concentrations of Kotalanol (or the control) in a phosphate buffer for a defined period (e.g., 5-10 minutes) at 37°C.[2]

-

The enzymatic reaction is initiated by adding the substrate, pNPG.

-

The reaction mixture is incubated for a specific time (e.g., 20-30 minutes) at 37°C.

-

The reaction is terminated by adding a sodium carbonate solution.

-

The amount of p-nitrophenol released from the hydrolysis of pNPG is measured spectrophotometrically at a wavelength of 405 nm.

-

The percentage of inhibition is calculated, and the IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) is determined.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of Kotalanol is the competitive inhibition of alpha-glucosidase enzymes in the small intestine.[4] These enzymes, including sucrase, maltase, and isomaltase, are responsible for the final step in the digestion of carbohydrates.

By binding to the active site of these enzymes, Kotalanol prevents the breakdown of disaccharides and oligosaccharides into monosaccharides like glucose. This delays carbohydrate absorption and consequently reduces the postprandial rise in blood glucose levels.

Quantitative Data

Numerous studies have quantified the inhibitory potency of Kotalanol against various alpha-glucosidases.

| Enzyme | IC50 Value (µM) | Source |

| Rat Intestinal Sucrase | 0.43 | [2] |

| Rat Intestinal Maltase | 2.0 | [2] |

| Rat Intestinal Isomaltase | 1.8 | [2] |

| Human Maltase-Glucoamylase (ntMGAM) | Kᵢ = 0.19 ± 0.03 | [9] |

| Compound | Rat Intestinal Sucrase IC50 (µg/mL) | Rat Intestinal Maltase IC50 (µg/mL) |

| Kotalanol | 0.18 | 0.86 |

| Salacinol | 0.42 | 2.0 |

| Acarbose | 1.0 | 1.1 |

Data from Yoshikawa et al. (1998)

Conclusion

Kotalanol, a unique thiosugar sulfonium sulfate isolated from Salacia reticulata, stands as a promising natural product for the development of novel anti-diabetic agents. Its potent and specific inhibition of alpha-glucosidase provides a clear mechanism for its observed hypoglycemic effects. The detailed methodologies and quantitative data presented in this guide offer a solid foundation for researchers to further explore the therapeutic potential of Kotalanol and its derivatives. Future research may focus on optimizing its pharmacokinetic properties, conducting extensive clinical trials, and exploring its effects on other metabolic pathways.

References

- 1. Molecular Docking of Isolated Alkaloids for Possible α-Glucosidase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro α-glucosidase inhibitory assay [protocols.io]

- 3. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]

- 4. Kotalanol, a potent alpha-glucosidase inhibitor with thiosugar sulfonium sulfate structure, from antidiabetic ayurvedic medicine Salacia reticulata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. applications.emro.who.int [applications.emro.who.int]

- 6. mdpi.com [mdpi.com]

- 7. Recent Updates on Phytoconstituent Alpha-Glucosidase Inhibitors: An Approach towards the Treatment of Type Two Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. li01.tci-thaijo.org [li01.tci-thaijo.org]

- 9. Synthesis of a biologically active isomer of kotalanol, a naturally occurring glucosidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Kotalanol from Salacia reticulata: A Technical Guide on its Discovery and Antidiabetic Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salacia reticulata, a plant deeply rooted in traditional Ayurvedic medicine for the management of diabetes, has yielded a potent α-glucosidase inhibitor known as Kotalanol. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and experimental evaluation of Kotalanol. We present a compilation of its inhibitory activity against various α-glucosidases, detailed experimental protocols for its isolation and bioactivity assessment, and visual representations of its mechanism and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and diabetes drug development.

Introduction

Salacia reticulata Wight, a woody climbing shrub native to Sri Lanka and southern India, has a long history of use in traditional medicine for treating diabetes and obesity.[1][2] Scientific investigations into its phytochemistry have led to the isolation of several bioactive compounds, with Kotalanol emerging as a particularly potent α-glucosidase inhibitor.[3] α-Glucosidases are intestinal enzymes responsible for the breakdown of complex carbohydrates into absorbable monosaccharides.[4] The inhibition of these enzymes delays carbohydrate digestion and absorption, thereby mitigating postprandial hyperglycemia, a key therapeutic strategy in the management of type 2 diabetes.[4] Kotalanol, a unique thiosugar sulfonium (B1226848) sulfate (B86663), has demonstrated more potent inhibitory activity against sucrase than the well-known α-glucosidase inhibitor, acarbose.[3] This guide delves into the technical details of Kotalanol's discovery and its characterization as a promising antidiabetic agent.

Quantitative Data on Inhibitory Activity

The efficacy of Kotalanol as an α-glucosidase inhibitor has been quantified through the determination of its half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) against various intestinal enzymes. The following tables summarize the available data, comparing Kotalanol's activity with other inhibitors.

Table 1: α-Glucosidase Inhibitory Activity (IC50) of Kotalanol and Other Compounds

| Compound | Maltase (rat) | Sucrase (rat) | Isomaltase (rat) | Reference |

|---|---|---|---|---|

| Kotalanol | 2.0 µM | 0.43 µM | 1.8 µM | [5] |

| Salacinol (B1681389) | 6.0 µM | 1.3 µM | 1.3 µM | [5] |

| Acarbose | 1.7 µM | 1.5 µM | 1.5 µM | [5] |

| Voglibose | 1.3 µM | - | 0.22 µM | [5] |

| Miglitol | 8.2 µM | - | 0.43 µM |[5] |

Table 2: Inhibition Constant (Ki) of Kotalanol and Salacinol against Rat α-Glucosidases

| Compound | Maltase | Sucrase | Isomaltase | Reference |

|---|---|---|---|---|

| Kotalanol | 0.23 µg/mL | 0.18 µg/mL | 1.8 µg/mL | [5] |

| Salacinol | 0.31 µg/mL | 0.32 µg/mL | 0.47 µg/mL |[5] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the discovery and evaluation of Kotalanol.

Bioassay-Guided Isolation of Kotalanol

The isolation of Kotalanol from Salacia reticulata is a multi-step process guided by the compound's α-glucosidase inhibitory activity.

Protocol:

-

Extraction:

-

Air-dry the roots and stems of Salacia reticulata.

-

Pulverize the dried plant material.

-

Perform a Soxhlet extraction with methanol (B129727).

-

Concentrate the methanol extract under reduced pressure to obtain a crude extract.

-

-

Solvent Partitioning:

-

Suspend the crude methanol extract in water.

-

Sequentially partition the aqueous suspension with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate, to remove non-polar and moderately polar constituents.

-

The aqueous layer, containing the polar active compounds, is retained for further fractionation.

-

-

Chromatographic Fractionation:

-

Subject the active aqueous fraction to column chromatography on a silica (B1680970) gel column.

-

Elute the column with a gradient of chloroform and methanol.

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

Test each fraction for α-glucosidase inhibitory activity (see Protocol 3.2).

-

-

Purification:

-

Pool the active fractions and subject them to further purification using preparative High-Performance Liquid Chromatography (HPLC) on an ODS (octadecylsilyl) or NH2 column.[5]

-

Use a mobile phase such as acetonitrile (B52724) and water to elute the compounds.[6]

-

Monitor the elution profile with a suitable detector (e.g., UV or mass spectrometry).

-

Collect the peak corresponding to Kotalanol and concentrate to yield the pure compound.

-

-

Structure Elucidation:

-

Determine the structure of the isolated compound using spectroscopic techniques, including Mass Spectrometry (MS), ¹H Nuclear Magnetic Resonance (NMR), and ¹³C NMR.

-

In Vitro α-Glucosidase Inhibition Assay

This assay is crucial for guiding the isolation process and for quantifying the inhibitory potency of Kotalanol.

Protocol:

-

Enzyme Preparation:

-

Prepare a rat intestinal acetone (B3395972) powder.

-

Homogenize the powder in a suitable buffer (e.g., 0.1 M maleate (B1232345) buffer, pH 6.0).

-

Centrifuge the homogenate and use the supernatant as the crude enzyme solution.

-

-

Assay Procedure:

-

Prepare a reaction mixture containing:

-

50 µL of the crude enzyme solution.

-

100 µL of 0.1 M maleate buffer (pH 6.0).

-

50 µL of the test compound solution (Kotalanol or other inhibitors at various concentrations).

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 50 µL of a substrate solution (e.g., 200 mM sucrose (B13894) or 50 mM maltose (B56501) in the same buffer).

-

Incubate the reaction mixture at 37°C for 30-60 minutes.

-

-

Glucose Quantification:

-

Terminate the reaction by heating at 100°C for 5 minutes.

-

Measure the amount of liberated glucose using a glucose oxidase-peroxidase method or a similar glucose quantification kit.

-

Measure the absorbance at a specific wavelength (e.g., 505 nm).

-

-

Calculation:

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

In Vivo Oral Sucrose/Maltose Tolerance Test

This in vivo assay evaluates the effect of Kotalanol or Salacia reticulata extract on postprandial hyperglycemia in an animal model.

Protocol:

-

Animal Preparation:

-

Use male Wistar or Sprague-Dawley rats (180-220 g).

-

Fast the animals overnight (16-18 hours) with free access to water.

-

-

Experimental Groups:

-

Control Group: Receives vehicle (e.g., distilled water).

-

Test Group(s): Receive different doses of Kotalanol or Salacia reticulata extract suspended in the vehicle.

-

Positive Control Group: Receives a known α-glucosidase inhibitor like acarbose.

-

-

Procedure:

-

Administer the test compound or vehicle orally (p.o.) to the respective groups.

-

After 30 minutes, administer a sucrose or maltose load (e.g., 2 g/kg body weight) orally to all animals.

-

Collect blood samples from the tail vein at 0 (before carbohydrate load), 30, 60, 90, and 120 minutes after the carbohydrate load.[7]

-

-

Blood Glucose Measurement:

-

Measure the blood glucose concentration in each sample using a glucometer.

-

-

Data Analysis:

-

Plot the blood glucose concentration against time for each group.

-

Calculate the Area Under the Curve (AUC) for the blood glucose-time profile.

-

Compare the AUC values of the test groups with the control group to determine the effect on postprandial hyperglycemia.

-

Analytical Methods for Quantification

Accurate quantification of Kotalanol in plant extracts is essential for standardization and quality control.

Protocol:

-

Sample Preparation:

-

Extract the powdered Salacia reticulata material with water under reflux for 2 hours.[6]

-

Filter the extract and dilute it with the mobile phase.

-

-

Chromatographic Conditions:

-

Mass Spectrometry Conditions:

-

Ionization Source: Electrospray Ionization (ESI) in negative or positive ion mode.

-

Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity.

-

Protocol:

-

Sample Preparation:

-

Perform a solid-phase extraction (SPE) to separate the zwitterionic Kotalanol from other components in the extract.

-

-

Electrophoretic Conditions:

-

Capillary: Fused-silica capillary.

-

Background Electrolyte (BGE): A suitable buffer, for example, a borate (B1201080) buffer.

-

Voltage: Apply a high voltage across the capillary.

-

Detection: UV detection at a specific wavelength.

-

Visualizations

Mechanism of Action: α-Glucosidase Inhibition

The primary antidiabetic effect of Kotalanol is through the competitive inhibition of intestinal α-glucosidase enzymes.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Kotalanol, a potent alpha-glucosidase inhibitor with thiosugar sulfonium sulfate structure, from antidiabetic ayurvedic medicine Salacia reticulata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Salacia – The new multi-targeted approach in diabetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A review of antidiabetic active thiosugar sulfoniums, salacinol and neokotalanol, from plants of the genus Salacia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative determination of potent alpha-glucosidase inhibitors, salacinol and kotalanol, in Salacia species using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijeais.org [ijeais.org]

A Comprehensive Technical Guide to the Chemical Landscape of Kotalanol and Its Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kotalanol, a potent α-glucosidase inhibitor isolated from the medicinal plant Salacia reticulata, has garnered significant attention in the scientific community for its potential therapeutic applications, particularly in the management of type 2 diabetes. This technical guide provides an in-depth exploration of the chemical structure of Kotalanol and its closely related isomers, including de-O-sulfonated kotalanol, neokotalanol, and ponkoranol. We present a comparative analysis of their chemical structures, summarize their α-glucosidase inhibitory activities in a structured format, and provide an overview of the experimental protocols for their isolation and synthesis. Furthermore, this guide delves into the molecular mechanisms of action, including their role in α-glucosidase inhibition and potential modulation of cellular signaling pathways.

Chemical Structures of Kotalanol and Its Isomers

Kotalanol is a unique natural product characterized by a thiosugar sulfonium (B1226848) sulfate (B86663) inner salt structure.[1][2] Its complex stereochemistry was definitively established through a combination of spectroscopic analysis and total synthesis.[1] The core structure consists of a 1-deoxy-4-thio-D-arabinofuranosyl sulfonium cation linked to a 1-deoxyheptosyl-3-sulfate anion.[2]

Key isomers of Kotalanol that have been identified and studied include:

-

De-O-sulfonated Kotalanol: This isomer lacks the sulfate group present in Kotalanol. Its structure was also confirmed through synthesis.[1]

-

Neokotalanol: Another naturally occurring potent α-glucosidase inhibitor isolated from Salacia reticulata. Its total synthesis has been achieved, confirming its absolute stereochemistry.

-

Ponkoranol: A related natural product with a similar thiosugar sulfonium sulfate core structure.

The subtle structural differences among these isomers, particularly in their stereochemistry and the presence or absence of the sulfate group, lead to variations in their biological activities.

Comparative Analysis of α-Glucosidase Inhibitory Activity

The primary mechanism through which Kotalanol and its isomers exert their potential anti-diabetic effects is the inhibition of α-glucosidases, enzymes responsible for the breakdown of complex carbohydrates into absorbable monosaccharides in the gut.[2][3] By inhibiting these enzymes, these compounds can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels.

The following table summarizes the available quantitative data on the α-glucosidase inhibitory activity of Kotalanol and its isomers.

| Compound | Target Enzyme | Inhibition Constant (Ki) | IC50 Value | Reference(s) |

| Kotalanol | Human Maltase Glucoamylase (ntMGAM) | 0.19 ± 0.03 µM | - | [4] |

| Sucrase | More potent than acarbose | - | [2] | |

| Kotalanol Isomer (opposite C-6' stereochemistry) | Human Maltase Glucoamylase (ntMGAM) | 0.20 ± 0.02 µM | - | [4] |

| De-O-sulfonated Ponkoranol | Human Maltase Glucoamylase (ntMGAM) | 43 ± 3 nM | - | |

| De-O-sulfonated Ponkoranol (5'-stereoisomer) | Human Maltase Glucoamylase (ntMGAM) | 15 ± 1 nM | - |

Experimental Protocols: An Overview

Isolation of Kotalanol from Salacia reticulata

The isolation of Kotalanol from the roots and stems of Salacia reticulata is typically achieved through a bioassay-guided fractionation process.[2] A general workflow for this process is outlined below.

Caption: General workflow for the isolation of Kotalanol.

A detailed experimental protocol typically involves the following steps:

-

Extraction: The dried and powdered plant material is subjected to extraction with a suitable solvent, commonly methanol, using a Soxhlet apparatus.[2] The resulting extract is then concentrated under reduced pressure.

-

Fractionation: The crude extract is fractionated using various chromatographic techniques. This may involve solvent partitioning with solvents of increasing polarity, followed by column chromatography on stationary phases like silica gel or Diaion HP-20.[5] Solid-phase extraction (SPE) can also be employed to separate the zwitterionic compounds like Kotalanol.[5]

-

Purification: The active fractions, identified through bioassays for α-glucosidase inhibition, are further purified using techniques such as high-performance liquid chromatography (HPLC) and capillary zone electrophoresis (CZE) to yield pure Kotalanol.[5]

Total Synthesis of Kotalanol and Its Isomers

The total synthesis of Kotalanol and its isomers has been a significant endeavor in organic chemistry, confirming their complex stereostructures.[1][6] The synthetic strategies generally involve the coupling of a protected thiosugar derivative with a suitably functionalized acyclic sugar component.

A generalized synthetic approach is depicted in the following workflow:

References

- 1. Structure proof and synthesis of kotalanol and de-O-sulfonated kotalanol, glycosidase inhibitors isolated from an herbal remedy for the treatment of type-2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kotalanol, a potent alpha-glucosidase inhibitor with thiosugar sulfonium sulfate structure, from antidiabetic ayurvedic medicine Salacia reticulata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Synthesis of a biologically active isomer of kotalanol, a naturally occurring glucosidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]

- 6. Total synthesis of neokotalanol, a potent α-glucosidase inhibitor isolated from Salacia reticulata - PubMed [pubmed.ncbi.nlm.nih.gov]

The Potent Alpha-Glucosidase Inhibitor Kotalanol: A Deep Dive into its Mechanism of Action

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the mechanism of action of Kotalanol, a potent natural alpha-glucosidase inhibitor isolated from the plant Salacia reticulata. For centuries, extracts from this plant have been utilized in traditional Ayurvedic medicine for the management of diabetes.[1] Modern scientific investigation has identified Kotalanol as one of the key bioactive compounds responsible for these therapeutic effects. This document details the molecular interactions, enzyme kinetics, and experimental methodologies that elucidate how Kotalanol effectively inhibits alpha-glucosidase, a key enzyme in carbohydrate digestion and glucose metabolism.

Core Mechanism of Action: Competitive Inhibition

Kotalanol exerts its inhibitory effect on alpha-glucosidase through a competitive inhibition mechanism.[1] This means that Kotalanol directly competes with the natural substrates of the enzyme, such as disaccharides and oligosaccharides, for binding to the active site. Due to its structural similarity to the transition state of the substrate during hydrolysis, Kotalanol binds with high affinity to the enzyme's active site, thereby preventing the breakdown of complex carbohydrates into absorbable monosaccharides like glucose. This delayed carbohydrate digestion leads to a reduction in postprandial hyperglycemia, a critical factor in the management of type 2 diabetes.

The unique chemical structure of Kotalanol, a thiosugar sulfonium (B1226848) sulfate (B86663) inner salt, is crucial for its potent inhibitory activity.[1] X-ray crystallography studies of Kotalanol in complex with human intestinal alpha-glucosidases, such as maltase-glucoamylase (ntMGAM) and sucrase-isomaltase (ntSI), have provided a detailed picture of its binding mode.[1][2] These studies reveal that the sulfonium ion and the polyhydroxylated side chain of Kotalanol form multiple hydrogen bonds and ionic interactions with key amino acid residues within the enzyme's active site. This network of interactions stabilizes the enzyme-inhibitor complex, effectively blocking substrate access.

Quantitative Analysis of Kotalanol's Inhibitory Potency

The inhibitory efficacy of Kotalanol against various alpha-glucosidases has been quantified through kinetic studies. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters used to assess the potency of an inhibitor. A lower Ki or IC50 value indicates a more potent inhibitor.

| Inhibitor | Enzyme | Substrate(s) | Ki (µM) | IC50 (µM) | Reference(s) |

| Kotalanol | Human Maltase-Glucoamylase (ntMGAM) | Maltose | 0.19 ± 0.03 | - | [3] |

| Kotalanol Isomer | Human Maltase-Glucoamylase (ntMGAM) | Maltose | 0.20 ± 0.02 | - | [3] |

| Acarbose | Alpha-Glucosidase (general) | pNPG, Sucrose, Maltose | - | Varies (typically higher than Kotalanol) | [1][4][5] |

Visualizing the Molecular Interactions

The following diagrams, generated using the DOT language, illustrate the key molecular interactions and experimental workflows related to Kotalanol's mechanism of action.

Figure 1: A diagram illustrating the key interactions between Kotalanol and the amino acid residues in the active site of alpha-glucosidase.

Figure 2: A flowchart outlining the typical experimental workflow for screening and characterizing alpha-glucosidase inhibitors like Kotalanol.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the inhibitory action of Kotalanol on alpha-glucosidase.

In Vitro Alpha-Glucosidase Inhibition Assay

This assay is used to determine the IC50 value of an inhibitor.

1. Materials:

-

Alpha-glucosidase from Saccharomyces cerevisiae or rat intestinal acetone (B3395972) powder.

-

Substrate: p-Nitrophenyl-α-D-glucopyranoside (pNPG), sucrose, or maltose.

-

Phosphate (B84403) buffer (e.g., 100 mM, pH 6.8).

-

Kotalanol (test inhibitor) at various concentrations.

-

Acarbose (positive control).

-

Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M) to stop the reaction.

-

96-well microplate and a microplate reader.

2. Procedure:

-

Prepare a solution of alpha-glucosidase in phosphate buffer.

-

In a 96-well plate, add a fixed volume of the enzyme solution to each well.

-

Add varying concentrations of Kotalanol (or acarbose) to the wells and incubate for a specific period (e.g., 10 minutes at 37°C) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate solution (e.g., pNPG) to each well.

-

Incubate the plate at 37°C for a defined time (e.g., 20-30 minutes).

-

Stop the reaction by adding the sodium carbonate solution.

-

Measure the absorbance of the product (p-nitrophenol from pNPG) at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of Kotalanol compared to a control without the inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Enzyme Kinetics Analysis

This analysis is performed to determine the mode of inhibition and the inhibition constant (Ki).

1. Materials:

-

Same as the in vitro inhibition assay.

2. Procedure:

-

Perform a series of enzyme activity assays with varying concentrations of the substrate (e.g., maltose) in the absence and presence of different fixed concentrations of Kotalanol.

-

Measure the initial reaction velocities (V₀) for each combination of substrate and inhibitor concentrations.

-

Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) or a Dixon plot (1/V₀ vs. [I]).

-

Analyze the resulting plots to determine the type of inhibition. For competitive inhibition, the lines on a Lineweaver-Burk plot will intersect at the y-axis.

-

The inhibition constant (Ki) can be calculated from the slopes of the Lineweaver-Burk plots or the x-intercept of the Dixon plot.

Molecular Docking and X-ray Crystallography

These computational and structural biology techniques provide insights into the binding mode of the inhibitor at the atomic level.

1. Molecular Docking:

-

Obtain the 3D structure of the target alpha-glucosidase from a protein database (e.g., PDB).

-

Generate a 3D model of Kotalanol.

-

Use docking software (e.g., AutoDock, Glide) to predict the binding pose of Kotalanol within the active site of the enzyme.

-

Analyze the predicted interactions (hydrogen bonds, hydrophobic interactions, etc.) between Kotalanol and the amino acid residues of the enzyme.

2. X-ray Crystallography:

-

Crystallize the alpha-glucosidase enzyme in the presence of Kotalanol.

-

Collect X-ray diffraction data from the crystals.

-

Solve the crystal structure to obtain a high-resolution 3D model of the enzyme-inhibitor complex.

-

This provides definitive experimental evidence of the binding mode and the specific interactions between Kotalanol and the enzyme's active site.[1][2]

Conclusion

Kotalanol is a highly potent, natural competitive inhibitor of alpha-glucosidase. Its unique chemical structure allows for strong and specific binding to the enzyme's active site, effectively blocking carbohydrate digestion. The detailed understanding of its mechanism of action, supported by robust kinetic data and structural studies, provides a solid foundation for its further development as a therapeutic agent for the management of type 2 diabetes and related metabolic disorders. The experimental protocols outlined in this guide offer a framework for the continued investigation and characterization of Kotalanol and other novel alpha-glucosidase inhibitors.

References

- 1. Towards the elusive structure of kotalanol, a naturally occurring glucosidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural Basis for Substrate Selectivity in Human Maltase-Glucoamylase and Sucrase-Isomaltase N-terminal Domains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Kotalanol: An In-Depth Technical Guide on its Role in Traditional Ayurvedic Medicine and Modern Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kotalanol, a unique thiosugar sulfonium (B1226848) sulfate, is a potent alpha-glucosidase inhibitor isolated from the roots and stems of Salacia reticulata, a plant revered in traditional Ayurvedic medicine for its anti-diabetic properties. This technical guide provides a comprehensive overview of Kotalanol, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used to elucidate its function. The guide is intended to serve as a resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, offering insights into the therapeutic potential of this remarkable phytochemical.

Introduction

For centuries, traditional Ayurvedic practitioners have utilized the plant Salacia reticulata for the management of diabetes.[1][2] Modern scientific investigation has led to the isolation and characterization of its key bioactive constituent, Kotalanol.[1] This compound has demonstrated significant inhibitory activity against alpha-glucosidases, enzymes crucial for the digestion of carbohydrates.[1][2] By competitively and reversibly inhibiting these enzymes in the small intestine, Kotalanol delays the breakdown of complex carbohydrates into absorbable monosaccharides, thereby reducing postprandial hyperglycemia.[1] Its potency has been shown to be greater than that of acarbose (B1664774), a commercially available alpha-glucosidase inhibitor.[1][2] This guide delves into the technical details of Kotalanol's function, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanism and experimental workflows.

Quantitative Data: Inhibitory Activity of Kotalanol

The efficacy of Kotalanol as an alpha-glucosidase inhibitor has been quantified through various in vitro studies. The following table summarizes the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values of Kotalanol and its related compound, Salacinol, against different alpha-glucosidases, with comparisons to the pharmaceutical drug acarbose.

| Compound | Enzyme | IC50 (µM) | Ki (µg/mL) | Reference |

| Kotalanol | Sucrase | 0.43 | 0.18 | [1] |

| Maltase | 2.0 | 0.23 | [1] | |

| Isomaltase | 1.8 | 1.8 | [1] | |

| Salacinol | Sucrase | 1.3 | 0.32 | [1] |

| Maltase | 6.0 | 0.31 | [1] | |

| Isomaltase | 1.3 | 0.47 | [1] | |

| Acarbose | Sucrase | 1.5 | - | [1] |

| Maltase | 1.7 | - | [1] | |

| Isomaltase | 1.5 | - | [1] |

Experimental Protocols

In Vitro Alpha-Glucosidase Inhibition Assay

This protocol outlines the spectrophotometric method used to determine the inhibitory activity of Kotalanol against alpha-glucosidases.

Materials:

-

Alpha-glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

Kotalanol (test compound)

-

Acarbose (positive control)

-

Phosphate (B84403) buffer (pH 6.8)

-

Sodium carbonate (Na2CO3)

-

96-well microplate

-

Microplate reader

Procedure:

-

A solution of alpha-glucosidase in phosphate buffer is prepared.

-

Various concentrations of Kotalanol or acarbose are pre-incubated with the enzyme solution in a 96-well microplate for a defined period (e.g., 10 minutes) at 37°C.

-

The enzymatic reaction is initiated by adding a solution of pNPG to each well.

-

The plate is incubated for a further 20-30 minutes at 37°C.

-

The reaction is terminated by the addition of sodium carbonate solution.

-

The absorbance is measured at 405 nm using a microplate reader. The amount of p-nitrophenol released is proportional to the enzyme activity.

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Studies in Diabetic Rat Models

This section describes a general protocol for evaluating the anti-hyperglycemic effects of Kotalanol in a streptozotocin (B1681764) (STZ)-induced diabetic rat model.

Animal Model:

-

Male Wistar or Sprague-Dawley rats are typically used.

-

Diabetes is induced by a single intraperitoneal injection of STZ dissolved in citrate (B86180) buffer (pH 4.5). The dosage of STZ may vary depending on the desired severity of diabetes.

-

Animals with fasting blood glucose levels above a certain threshold (e.g., 250 mg/dL) are selected for the study.

Experimental Design:

-

Diabetic rats are randomly assigned to different groups: a diabetic control group, a Kotalanol-treated group (at various doses), and a positive control group (e.g., treated with acarbose or metformin). A non-diabetic normal control group is also included.

-

Kotalanol or the control drug is administered orally once daily for a specified period (e.g., 4-8 weeks).

-

Body weight and food and water intake are monitored regularly.

-

Fasting blood glucose levels are measured at regular intervals from tail vein blood samples using a glucometer.

Oral Glucose Tolerance Test (OGTT):

-

At the end of the treatment period, an OGTT is performed.

-

Rats are fasted overnight.

-

A baseline blood sample is collected.

-

A glucose solution is administered orally.

-

Blood samples are collected at 30, 60, 90, and 120 minutes post-glucose administration.

-

Blood glucose levels are measured to assess glucose tolerance.

Biochemical Analysis:

-

At the end of the study, blood samples are collected for the analysis of various biochemical parameters, including:

-

Glycated hemoglobin (HbA1c)

-

Serum insulin

-

Lipid profile (total cholesterol, triglycerides, HDL, LDL)

-

Liver function enzymes (ALT, AST)

-

Kidney function markers (urea, creatinine)

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key mechanisms and processes related to Kotalanol's function.

Caption: Mechanism of Alpha-Glucosidase Inhibition by Kotalanol.

Caption: Experimental Workflow for In Vitro Alpha-Glucosidase Inhibition Assay.

Clinical Evidence

While clinical trials specifically on isolated Kotalanol are limited, numerous studies have investigated the efficacy of Salacia reticulata extracts, in which Kotalanol is a primary active component. These studies provide strong evidence for its anti-diabetic effects in humans.

| Study Design | Participants | Intervention | Duration | Key Outcomes | Reference |

| Double-blind, randomized, placebo-controlled, crossover | 51 patients with Type 2 Diabetes | Herbal tea containing Salacia reticulata | 3 months | Significant reduction in HbA1c; Reduced requirement for glibenclamide. | [3] |

| Triple-blind, randomized, placebo-controlled, crossover | 136 patients with Type 2 Diabetes | Biscuit containing Salacia reticulata extract | - | Significant reduction in HbA1c compared to placebo. | [4][5] |

| Randomized, placebo-controlled | Patients with prediabetes and mild to moderate hyperlipidemia | Salacia reticulata extract | 6 weeks | Improved serum lipid profiles and glycemic control. | - |

| Double-blind, placebo-controlled | Borderline type II diabetics | Salacia reticulata extract | - | Significant decrease in blood glucose levels. | [6] |

Conclusion

Kotalanol, a key bioactive compound from the Ayurvedic medicinal plant Salacia reticulata, stands out as a potent and promising natural alpha-glucosidase inhibitor. Its mechanism of action, involving the competitive inhibition of carbohydrate-digesting enzymes, is well-supported by both in vitro and in vivo studies. The quantitative data on its inhibitory efficacy, which surpasses that of the pharmaceutical drug acarbose, highlights its therapeutic potential. Clinical trials on Salacia reticulata extracts further corroborate the traditional use of this plant for diabetes management and provide a strong rationale for the continued investigation of Kotalanol as a lead compound for the development of new anti-diabetic agents. This technical guide provides a foundational resource for researchers and drug development professionals to explore the multifaceted role of Kotalanol in both traditional medicine and modern pharmacology.

References

- 1. Oral Glucose Tolerance Tests in Rats [bio-protocol.org]

- 2. ndineuroscience.com [ndineuroscience.com]

- 3. researchgate.net [researchgate.net]

- 4. The Effect of Salacia Reticulata Extract Biscuits on Blood Sugar Control of Type 2 Diabetes Mellitus Patients: A Two-Period, Two-Sequence, Crossover, Randomized, Triple-Blind, Placebo-Controlled, Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] The Effect of Salacia Reticulata Extract Biscuits on Blood Sugar Control of Type 2 Diabetes Mellitus Patients: A Two-Period, Two-Sequence, Crossover, Randomized, Triple-Blind, Placebo-Controlled, Clinical Trial | Semantic Scholar [semanticscholar.org]

- 6. prakruti.com [prakruti.com]

Unraveling the Molecular Architecture of Kotalanol: A Deep Dive into its Biosynthesis in Salacia Species

For Immediate Release

[CITY, STATE] – [Date] – Kotalanol, a potent α-glucosidase inhibitor with significant therapeutic potential for managing type 2 diabetes, is a unique natural product found in plants of the Salacia genus. Despite its well-documented pharmacological activity, the intricate biosynthetic pathway leading to the formation of this complex thiosugar sulfonium (B1226848) salt within these plants has remained largely uncharacterized. This technical guide provides a comprehensive overview of the current understanding and presents a scientifically grounded hypothetical biosynthetic pathway for Kotalanol, offering a roadmap for future research and biotechnological applications.

The elucidation of natural product biosynthetic pathways is a critical step in harnessing their full potential for drug development and synthetic biology. Understanding the enzymatic machinery and precursor molecules involved allows for the potential heterologous production of these compounds, pathway engineering to create novel analogs, and optimization of yields in their native producers.

The Enigmatic Structure of Kotalanol

Kotalanol possesses a distinctive molecular architecture, characterized by a sulfonium ion linking a 1-deoxy-4-thio-D-arabinofuranosyl cation to a sulfated heptitol anion, specifically D-perseitol. This intricate structure is the key to its potent inhibitory activity against α-glucosidases, enzymes responsible for the breakdown of complex carbohydrates into simple sugars. By inhibiting these enzymes, Kotalanol effectively slows down glucose absorption in the gut, thereby helping to manage postprandial hyperglycemia.

A Hypothetical Blueprint for Kotalanol Biosynthesis

In the absence of direct experimental evidence from isotopic labeling or gene knockout studies in Salacia species, a hypothetical biosynthetic pathway for Kotalanol has been constructed based on established principles of natural product biosynthesis and analogies with known metabolic routes for similar compounds. This proposed pathway provides a logical framework for understanding how the plant may assemble this complex molecule.

The proposed pathway is initiated from fundamental precursor molecules readily available in the plant's primary metabolism and proceeds through a series of enzymatic transformations.

Diagram of the Hypothetical Biosynthetic Pathway of Kotalanol

Caption: A hypothetical biosynthetic pathway for Kotalanol in Salacia species.

Key Stages of the Proposed Pathway:

-

Biosynthesis of the Thiosugar Moiety (1-deoxy-4-thio-D-arabinofuranosyl cation): This is arguably the most unique part of the pathway. It is hypothesized to originate from a sugar nucleotide, likely UDP-glucose, which undergoes a series of enzymatic modifications including epimerization and dehydration. The critical step is the incorporation of a sulfur atom, which is proposed to be donated by L-cysteine, a common sulfur donor in biological systems. This reaction would likely be catalyzed by a cysteine desulfurase or a similar sulfur transferase enzyme. Subsequent reduction and decarboxylation steps would then yield the final thiosugar precursor.

-

Biosynthesis of the Polyol Moiety (Sulfated D-Perseitol): The seven-carbon sugar alcohol, D-perseitol, is likely derived from sedoheptulose-7-phosphate, an intermediate in the pentose (B10789219) phosphate pathway. A series of isomerase and phosphatase reactions, followed by a reduction, would lead to the formation of D-perseitol. The final step in this branch of the pathway is the sulfation of the polyol, a reaction catalyzed by a sulfotransferase enzyme using 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate (B86663) donor.

-

Final Assembly: The culmination of the pathway involves the coupling of the thiosugar precursor with the sulfated D-perseitol. This crucial step is proposed to be catalyzed by a novel "sulfonium synthase" enzyme. This enzyme would facilitate the nucleophilic attack of the sulfur atom from the thiosugar onto an activated hydroxyl group of the sulfated polyol, forming the characteristic sulfonium ion of Kotalanol.

Experimental Methodologies for Pathway Elucidation

Validating this hypothetical pathway will require a multi-faceted experimental approach. The following are key methodologies that will be instrumental in mapping the biosynthesis of Kotalanol:

-

Isotopic Labeling Studies: Feeding experiments using stable isotope-labeled precursors (e.g., ¹³C-glucose, ³⁴S-cysteine) to Salacia plant tissues or cell cultures, followed by NMR and mass spectrometry analysis of the isolated Kotalanol, will be crucial to trace the origin of each atom in the final molecule.

-

Transcriptome Analysis: High-throughput sequencing of the transcriptome (RNA-Seq) of Kotalanol-producing tissues (e.g., roots and stems) of Salacia species can identify candidate genes encoding the enzymes involved in the proposed pathway. By comparing the transcriptomes of high and low Kotalanol-producing varieties or tissues, researchers can pinpoint genes whose expression correlates with Kotalanol accumulation.

-

Enzyme Assays: Once candidate genes are identified, the corresponding enzymes can be heterologously expressed and purified. In vitro assays can then be performed using the proposed substrates to confirm their catalytic activity and role in the pathway.

-

Metabolomic Profiling: Comprehensive analysis of the metabolome of Salacia species can help to identify the proposed intermediates in the biosynthetic pathway. Comparing the metabolic profiles of different tissues or species with varying levels of Kotalanol can provide further evidence for the proposed route.

Experimental Workflow for Kotalanol Biosynthetic Pathway Elucidation

Caption: A proposed experimental workflow for the elucidation of the Kotalanol biosynthetic pathway.

Quantitative Data and Future Directions

Currently, there is a lack of quantitative data regarding the enzyme kinetics and intermediate concentrations within the Kotalanol biosynthetic pathway. Future research should focus on generating this data to build a more complete picture of the pathway's regulation and flux. The table below outlines the types of quantitative data that need to be collected.

| Parameter | Description | Experimental Approach |

| Precursor Pool Sizes | Concentration of UDP-glucose, sedoheptulose-7-phosphate, and L-cysteine in Salacia tissues. | LC-MS/MS based metabolomics |

| Intermediate Concentrations | Levels of proposed biosynthetic intermediates. | Targeted LC-MS/MS analysis |

| Enzyme Kinetics (Km, kcat) | Kinetic parameters for the identified biosynthetic enzymes. | In vitro enzyme assays with purified recombinant enzymes |

| Gene Expression Levels | Relative abundance of transcripts for the biosynthetic genes. | Quantitative real-time PCR (qRT-PCR) or RNA-Seq |

| Kotalanol Accumulation | Concentration of Kotalanol in different tissues and developmental stages. | HPLC-MS |

The elucidation of the Kotalanol biosynthetic pathway holds immense promise for the fields of metabolic engineering and drug development. By identifying the key enzymatic steps, it may become possible to produce Kotalanol in microbial hosts, providing a sustainable and scalable alternative to its extraction from plant sources. Furthermore, a detailed understanding of the pathway could enable the chemoenzymatic synthesis of novel Kotalanol analogs with improved pharmacological properties. This technical guide serves as a foundational resource to stimulate and guide future research efforts in this exciting area.

Kotalanol: A Deep Dive into Stereochemistry and α-Glucosidase Inhibition for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Kotalanol, a naturally occurring thiosugar sulfonium (B1226848) sulfate (B86663) isolated from the medicinal plant Salacia reticulata, has emerged as a highly potent inhibitor of α-glucosidase enzymes. Its unique molecular architecture and significant biological activity have positioned it as a compelling lead compound in the development of novel therapeutics for type 2 diabetes. This technical guide provides a comprehensive overview of the critical interplay between the stereochemistry of Kotalanol and its potent inhibitory effects on α-glucosidase. We delve into the structure-activity relationships of its various stereoisomers, present detailed experimental protocols for its synthesis and biological evaluation, and offer a consolidated view of its quantitative inhibitory data. This document serves as a vital resource for researchers engaged in the exploration and development of Kotalanol-based antidiabetic agents.

Introduction

Kotalanol is a natural product that has garnered significant attention for its potent α-glucosidase inhibitory activity.[1] Isolated from the roots and stems of Salacia reticulata, a plant with a long history of use in traditional Ayurvedic medicine for the treatment of diabetes, Kotalanol represents a unique class of sulfonium-ion glucosidase inhibitors.[1][2] The primary mechanism of action for α-glucosidase inhibitors is to delay the digestion and absorption of carbohydrates in the small intestine, thereby mitigating postprandial hyperglycemia, a key factor in the management of type 2 diabetes.[3][4]

The molecular structure of Kotalanol is characterized by a thiosugar sulfonium cation and a heptosyl-3-sulfate anion.[1][2] This complex structure contains multiple chiral centers, making its stereochemistry a critical determinant of its biological function. Understanding the precise three-dimensional arrangement of atoms in Kotalanol and its isomers is paramount for elucidating its mechanism of action and for the rational design of more potent and selective analogs.

Stereochemistry and Structure of Kotalanol

The absolute stereochemistry of Kotalanol has been a subject of intensive investigation, ultimately revealing a complex and fascinating molecular architecture.[2][5] The core structure consists of a 1-deoxy-4-thio-D-arabinofuranosyl sulfonium cation linked to a 1-deoxyheptosyl-3-sulfate anion.[1] The stereochemical configuration of the acyclic side chain plays a pivotal role in its interaction with the active site of α-glucosidase.[6]

The synthesis of various diastereomers of Kotalanol has been instrumental in establishing the structure-activity relationships (SAR).[1][6] These synthetic efforts have not only confirmed the structure of the natural product but have also provided a platform for exploring the impact of stereochemical modifications on inhibitory potency.

Caption: Key structural components of the Kotalanol molecule.

Biological Activity and Mechanism of Action

Kotalanol exerts its primary biological effect through the potent and competitive inhibition of α-glucosidase enzymes located in the brush border of the small intestine.[1][4] These enzymes, including sucrase, maltase, and isomaltase, are responsible for the final step in the digestion of complex carbohydrates into absorbable monosaccharides like glucose. By inhibiting these enzymes, Kotalanol effectively slows down the release and subsequent absorption of glucose into the bloodstream, leading to a reduction in postprandial blood glucose levels.[3]

Studies have shown that Kotalanol is a more potent inhibitor of sucrase than acarbose, a commercially available α-glucosidase inhibitor.[1] The unique thiosugar sulfonium sulfate structure is believed to mimic the transition state of the glycosidic bond cleavage, allowing it to bind with high affinity to the active site of the enzyme.

Caption: Mechanism of action of Kotalanol in inhibiting α-glucosidase.

While the primary mechanism of Kotalanol is direct enzyme inhibition, its ability to modulate glucose uptake may have downstream effects on various metabolic signaling pathways. For instance, by reducing the glycemic load, Kotalanol could indirectly influence the insulin (B600854) signaling pathway. However, direct interactions with key signaling proteins in pathways such as AMPK or PPAR have not been extensively documented and require further investigation. Some studies suggest that other phytochemicals with α-glucosidase inhibitory activity can influence these pathways.[7]

Quantitative Analysis of Inhibitory Activity

The inhibitory potency of Kotalanol and its stereoisomers is typically quantified using IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values. These parameters provide a standardized measure for comparing the efficacy of different compounds against specific α-glucosidase enzymes. A lower IC50 or Ki value indicates a more potent inhibitor.

Table 1: Inhibitory Activity (Ki in µM) of Kotalanol and its C-6' Stereoisomer against Human Maltase Glucoamylase (ntMGAM)

| Compound | Ki (µM) against ntMGAM |

| Kotalanol | 0.19 ± 0.03 |

| C-6' Epimer of Kotalanol | 0.20 ± 0.02 |

Data sourced from Eskandari et al., 2010.[1]

Table 2: Inhibitory Activity (IC50 in µM) of Kotalanol Diastereomers against Rat Intestinal α-Glucosidases

| Compound | Maltase | Sucrase | Isomaltase |

| Kotalanol | 2.0 | 0.43 | 1.8 |

| Diastereomer 9a | 23.0 | 11.0 | 1.5 |

| Diastereomer 9b | > 1000 | > 1000 | 2.5 |

| Diastereomer 9c | 11.0 | 18.0 | 1.3 |

| Diastereomer 9d | 10.0 | 2.5 | 1.4 |

Data sourced from Xie et al., 2011.[6]

These data clearly demonstrate the profound impact of stereochemistry on the biological activity of Kotalanol. While the configuration at the C-6' position appears to be less critical for inhibition of human maltase glucoamylase, alterations at other stereocenters in the side chain can lead to a dramatic loss of inhibitory potency against rat intestinal maltase and sucrase.[1][6]

Experimental Protocols

General Synthesis of Kotalanol Stereoisomers

The synthesis of Kotalanol and its stereoisomers is a complex multi-step process that typically involves the coupling of a protected 1,4-anhydro-4-thio-D-arabinitol with a suitably protected cyclic sulfate derived from a heptose. The choice of protecting groups is critical to ensure regioselective coupling and efficient deprotection to yield the final product.

Caption: General workflow for the synthesis of Kotalanol stereoisomers.

Detailed Methodologies:

The synthesis of Kotalanol isomers often begins with the preparation of a 1,3-cyclic sulfate from a corresponding heptitol precursor.[1] Concurrently, a protected 1,4-anhydro-4-thio-D-arabinitol is synthesized. The key step involves the nucleophilic attack of the thioarabinitol derivative on the cyclic sulfate, leading to the formation of the sulfonium ion.[1][2] The reaction conditions, including solvent and base, are optimized to favor the desired stereochemical outcome. The final step involves the removal of all protecting groups to yield the target Kotalanol stereoisomer. Purification is typically achieved through chromatographic techniques.

α-Glucosidase Inhibition Assay

The inhibitory activity of Kotalanol and its analogs against α-glucosidase is determined using an in vitro enzymatic assay. The assay measures the rate of hydrolysis of a chromogenic substrate, such as p-nitrophenyl-α-D-glucopyranoside (pNPG), by the enzyme in the presence and absence of the inhibitor.

Protocol:

-

Enzyme and Substrate Preparation: A solution of α-glucosidase from a suitable source (e.g., rat intestine, yeast) is prepared in a phosphate (B84403) buffer (pH 6.8). A solution of the substrate, pNPG, is also prepared in the same buffer.

-

Incubation: The enzyme solution is pre-incubated with various concentrations of the Kotalanol analog for a specified period at 37°C.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the pNPG substrate.

-

Reaction Termination and Measurement: After a defined incubation time, the reaction is stopped by adding a basic solution (e.g., sodium carbonate). The amount of p-nitrophenol released is quantified by measuring the absorbance at 405 nm.

-

Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration. The Ki value can be determined using Lineweaver-Burk plots.

Structure-Activity Relationship (SAR)

The extensive synthetic and biological evaluation of Kotalanol and its diastereomers has provided valuable insights into its structure-activity relationship.

-

Thiosugar Sulfonium Ion: The positively charged sulfur atom and the polyhydroxylated thiosugar ring are essential for high-affinity binding to the enzyme's active site.

-

Sulfate Group: The negatively charged sulfate group on the heptosyl side chain is crucial for potent inhibitory activity.

-

Stereochemistry of the Side Chain: The stereochemical configuration of the hydroxyl groups on the acyclic side chain is a critical determinant of inhibitory potency and selectivity against different α-glucosidase enzymes.[6] As shown in Table 2, inversion of stereocenters at C-3' and C-4' can drastically reduce the inhibitory activity against maltase and sucrase, while maintaining or even slightly enhancing activity against isomaltase.[6]

-

Configuration at C-6': Interestingly, the stereochemistry at the C-6' position of the side chain appears to have a minimal impact on the inhibitory activity against human maltase glucoamylase, suggesting some flexibility in the enzyme's active site in accommodating changes at this position.[1]

Caption: Summary of the structure-activity relationships of Kotalanol.

Conclusion and Future Directions

Kotalanol stands out as a highly promising natural product for the development of new antidiabetic drugs. Its potent and selective inhibition of α-glucosidases, coupled with its unique molecular structure, offers a solid foundation for further drug discovery efforts. The critical role of stereochemistry in its biological activity underscores the importance of precise synthetic control in the design of novel Kotalanol analogs.

Future research should focus on:

-

The synthesis of a broader range of stereoisomers and analogs to further refine the structure-activity relationship.

-

In-depth studies to elucidate the precise binding interactions of Kotalanol and its active isomers with various α-glucosidase enzymes through co-crystallization and molecular modeling.

-

Investigation of the potential for Kotalanol to influence other metabolic pathways beyond direct α-glucosidase inhibition.

-

Preclinical and clinical studies to evaluate the safety, efficacy, and pharmacokinetic profile of Kotalanol and its optimized derivatives.

By leveraging the knowledge detailed in this guide, the scientific community can continue to unlock the therapeutic potential of Kotalanol and pave the way for the next generation of α-glucosidase inhibitors.

References

- 1. Synthesis of a biologically active isomer of kotalanol, a naturally occurring glucosidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of a biologically active isomer of kotalanol, a naturally occurring glucosidase inhibitor. | Semantic Scholar [semanticscholar.org]

- 3. Drug Discovery of Plausible Lead Natural Compounds That Target the Insulin Signaling Pathway: Bioinformatics Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure proof and synthesis of kotalanol and de-O-sulfonated kotalanol, glycosidase inhibitors isolated from an herbal remedy for the treatment of type-2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Towards the elusive structure of kotalanol, a naturally occurring glucosidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Role of the side chain stereochemistry in the α-glucosidase inhibitory activity of kotalanol, a potent natural α-glucosidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Pharmacological Properties of Kotalanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kotalanol is a naturally occurring, potent α-glucosidase inhibitor isolated from the roots and stems of Salacia reticulata, a plant utilized in traditional Ayurvedic medicine for the management of diabetes.[1][2] Structurally, it is a unique thiosugar sulfonium (B1226848) sulfate (B86663) inner salt.[1][3] Its primary pharmacological action is the competitive inhibition of α-glucosidase enzymes in the small intestine, which play a crucial role in the digestion of carbohydrates. By delaying carbohydrate breakdown and subsequent glucose absorption, Kotalanol effectively mitigates postprandial hyperglycemia, a key therapeutic target in the management of Type 2 diabetes mellitus.[3][4] This document provides a comprehensive overview of the pharmacological properties of Kotalanol, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and relevant biological pathways.

Core Mechanism of Action: α-Glucosidase Inhibition

Kotalanol exerts its primary therapeutic effect by potently inhibiting α-glucosidase enzymes located on the brush border of the intestinal epithelium. These enzymes, including sucrase, maltase, and isomaltase, are responsible for the final step in carbohydrate digestion, breaking down disaccharides and oligosaccharides into absorbable monosaccharides like glucose.

By competitively binding to the active sites of these enzymes, Kotalanol prevents the hydrolysis of dietary carbohydrates.[1][4] This action delays the absorption of glucose from the gut into the bloodstream, resulting in a blunted and delayed rise in postprandial blood glucose levels.[3] Notably, Kotalanol has demonstrated more potent inhibitory activity against sucrase than the clinically used α-glucosidase inhibitor, acarbose.[1][2]

Quantitative Pharmacological Data

The inhibitory potency of Kotalanol has been quantified through various in vitro and in vivo studies. The following tables summarize the key efficacy data.

Table 1: In Vitro Enzyme Inhibition Data for Kotalanol

| Enzyme Target | Enzyme Source | IC50 (μM) | Ki (μM) | Reference Compound |

| Sucrase | Rat Small Intestine | 0.43 | - | Acarbose |

| Maltase | Rat Small Intestine | 2.0 | - | Acarbose |

| Isomaltase | Rat Small Intestine | 1.8 | - | Acarbose |

| Maltase-Glucoamylase (ntMGAM) | Human Intestine | - | 0.19 ± 0.03 | - |

Data sourced from multiple studies.[3]IC50 and Ki values represent the concentration of inhibitor required for 50% inhibition and the inhibition constant, respectively.

Table 2: In Vivo Efficacy Data for Kotalanol

| Animal Model | Assay | ED50 | Parameter Measured |

| Starch-Loaded Rats | Oral Administration | 0.62 mg/kg | Suppression of Blood Glucose Elevation |

Data sourced from Yoshikawa et al.[3]ED50 represents the dose required to achieve 50% of the maximum effect.

Experimental Protocols

In Vitro α-Glucosidase Inhibition Assay

This protocol outlines a standard method for determining the α-glucosidase inhibitory activity of a compound like Kotalanol.

Objective: To quantify the inhibitory effect of Kotalanol on the activity of α-glucosidase using a chromogenic substrate.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae or rat intestinal acetone (B3395972) powder.

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.

-

Kotalanol (test compound) and Acarbose (positive control).

-

Phosphate (B84403) buffer (100 mM, pH 6.8).

-

Sodium carbonate (Na₂CO₃, 100 mM) as a stop solution.

-

96-well microplate and microplate reader.

Procedure:

-

Preparation of Reagents:

-

Dissolve the α-glucosidase enzyme in 100 mM phosphate buffer (pH 6.8) to a concentration of 0.2 U/mL.

-

Dissolve pNPG substrate in 100 mM phosphate buffer (pH 6.8) to a concentration of 2.5 mM.

-

Prepare a stock solution of Kotalanol in the phosphate buffer. Create a series of dilutions to determine the IC50 value.

-

Prepare a similar dilution series for Acarbose.

-

-

Assay Protocol:

-

To each well of a 96-well plate, add 50 µL of the Kotalanol solution (or Acarbose, or buffer for control).

-

Add 100 µL of the α-glucosidase enzyme solution to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the enzymatic reaction by adding 50 µL of the pNPG substrate solution to each well.

-

Incubate the plate at 37°C for a further 20 minutes.

-

Terminate the reaction by adding 100 µL of 100 mM sodium carbonate solution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 405 nm. The yellow color is due to the formation of p-nitrophenol.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

-

In Vivo Oral Starch Tolerance Test

This protocol describes a method to evaluate the effect of Kotalanol on postprandial hyperglycemia in an animal model.

Objective: To assess the ability of orally administered Kotalanol to suppress the rise in blood glucose levels after a starch load in rats.

Animals: Male Wistar rats, fasted overnight.

Procedure:

-

Animals are randomly divided into groups (e.g., vehicle control, Kotalanol-treated, positive control like Acarbose).

-

The test compound (Kotalanol, suspended in a vehicle like 0.5% carboxymethyl cellulose) is administered orally (p.o.) at various doses (e.g., 0.1-10 mg/kg). The control group receives only the vehicle.

-

After 30 minutes, a starch solution (e.g., 2 g/kg body weight) is administered orally to all animals.

-

Blood samples are collected from the tail vein at time 0 (just before starch loading) and at 30, 60, 90, and 120 minutes post-starch administration.

-

Blood glucose levels are measured immediately using a glucometer.

-

Data Analysis: The area under the curve (AUC) for the blood glucose-time profile is calculated for each group. The percentage suppression of blood glucose elevation is determined by comparing the AUC of the treated groups to the vehicle control group. The ED50 is calculated from the dose-response curve.

Signaling Pathways and Biological Context

Primary Pharmacological Pathway of Kotalanol

Kotalanol's action is primarily localized to the gastrointestinal tract. It does not need to be absorbed into the bloodstream to exert its main effect. The diagram below illustrates this direct inhibitory action on intestinal enzymes.

Context: Insulin (B600854) Signaling and GLUT4 Translocation

While Kotalanol's primary mechanism is not the direct modulation of intracellular signaling, its therapeutic application in Type 2 diabetes is intrinsically linked to the body's handling of glucose. In healthy individuals, absorbed glucose triggers insulin release, which in turn activates a signaling cascade in muscle and adipose tissues, leading to the translocation of the glucose transporter 4 (GLUT4) to the cell membrane. This process is essential for glucose uptake from the blood. In insulin-resistant states, this pathway is impaired. By reducing the rate of glucose absorption, Kotalanol lessens the demand on this compromised system.

Conclusion

Kotalanol is a highly potent, naturally derived α-glucosidase inhibitor with a well-defined mechanism of action. Its ability to effectively inhibit key carbohydrate-digesting enzymes, as demonstrated by robust in vitro and in vivo data, positions it as a significant compound of interest for the management of Type 2 diabetes. The detailed protocols and pathway diagrams provided in this guide serve as a technical resource for researchers and professionals engaged in the discovery and development of novel antidiabetic agents.

References

- 1. Kotalanol | C12H24O12S2 | CID 42632210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Kotalanol, a potent alpha-glucosidase inhibitor with thiosugar sulfonium sulfate structure, from antidiabetic ayurvedic medicine Salacia reticulata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure proof and synthesis of kotalanol and de-O-sulfonated kotalanol, glycosidase inhibitors isolated from an herbal remedy for the treatment of type-2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Towards the elusive structure of kotalanol, a naturally occurring glucosidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Kotalanol: A Technical Guide to its Potential in Type 2 Diabetes Mellitus Treatment

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Kotalanol, a naturally occurring α-glucosidase inhibitor isolated from the roots and stems of Salacia reticulata, presents a compelling avenue for the development of novel therapeutics for Type 2 Diabetes Mellitus (T2DM). This technical guide provides an in-depth overview of the existing scientific evidence, focusing on its mechanism of action, quantitative efficacy, and the experimental methodologies used in its evaluation. Kotalanol's primary mode of action involves the potent inhibition of intestinal α-glucosidases, thereby delaying carbohydrate digestion and reducing postprandial hyperglycemia. This document summarizes the key quantitative data, details relevant experimental protocols, and visualizes the core mechanisms and workflows to support further research and development in this area.

Introduction

Salacia reticulata, a plant native to Sri Lanka and India, has a long history of use in traditional Ayurvedic medicine for the management of diabetes. Scientific investigations have identified Kotalanol and its de-O-sulfonated form as the principal bioactive compounds responsible for the plant's anti-diabetic properties. These compounds are potent inhibitors of α-glucosidases, enzymes crucial for the breakdown of complex carbohydrates into absorbable monosaccharides. By inhibiting these enzymes, Kotalanol effectively blunts the sharp increase in blood glucose levels that typically follows a meal, a key factor in the pathophysiology of T2DM.

Mechanism of Action: α-Glucosidase Inhibition

The primary therapeutic effect of Kotalanol in the context of T2DM stems from its ability to competitively and reversibly inhibit α-glucosidases in the brush border of the small intestine. This inhibition slows down the liberation of glucose from dietary carbohydrates, leading to a more gradual absorption of glucose into the bloodstream and consequently, a reduction in postprandial blood glucose spikes.

dot

Quantitative Data: In Vitro Efficacy

The inhibitory potency of Kotalanol and its related compounds against various α-glucosidases has been quantified in several studies. The following tables summarize the reported half-maximal inhibitory concentration (IC50) values.

Table 1: α-Glucosidase Inhibitory Activity (IC50) of Kotalanol and Related Compounds

| Compound | Enzyme Source | Substrate | IC50 (µM) | Reference |

| Kotalanol | Rat small intestinal α-glucosidase | Maltose | 2.0 | [1] |

| Rat small intestinal α-glucosidase | Sucrose | 0.43 | [1] | |

| Rat small intestinal α-glucosidase | Isomaltose | 1.8 | [1] | |

| Salacinol | Rat small intestinal α-glucosidase | Maltose | 6.0 | [1] |

| Rat small intestinal α-glucosidase | Sucrose | 1.3 | [1] | |

| Rat small intestinal α-glucosidase | Isomaltose | 1.3 | [1] | |

| Acarbose | Rat small intestinal α-glucosidase | Maltose | 1.7 | [1] |

| Voglibose | Rat small intestinal α-glucosidase | Maltose | 1.3 | [1] |